trans-2,cis-6-Nonadienal-13C2

Chromatographic isotope effect SIDA accuracy aldehyde quantification

trans-2,cis-6-Nonadienal-13C2 (CAS 1083053-38-6), also known as Violet leaf aldehyde-13C2 or (E,Z)-2,6-Nonadienal-13C2, is a 13C2-labeled isotopologue of the naturally occurring α,β-unsaturated aldehyde trans-2,cis-6-nonadienal (CAS 557-48-2). The unlabeled parent compound is a key contributor to cucumber aroma and a well-established marker of lipid oxidation in food and biological matrices.

Molecular Formula C9H14O
Molecular Weight 140.19 g/mol
Cat. No. B12385534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,cis-6-Nonadienal-13C2
Molecular FormulaC9H14O
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCC=CCCC=CC=O
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+/i8+1,9+1
InChIKeyHZYHMHHBBBSGHB-IGLLBFSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,cis-6-Nonadienal-13C2: Stable Isotope-Labeled Internal Standard for Aldehyde Quantification


trans-2,cis-6-Nonadienal-13C2 (CAS 1083053-38-6), also known as Violet leaf aldehyde-13C2 or (E,Z)-2,6-Nonadienal-13C2, is a 13C2-labeled isotopologue of the naturally occurring α,β-unsaturated aldehyde trans-2,cis-6-nonadienal (CAS 557-48-2). The unlabeled parent compound is a key contributor to cucumber aroma and a well-established marker of lipid oxidation in food and biological matrices [1]. The 13C2-labeled variant carries two 13C atoms at the C1 (aldehyde) and C2 positions, producing a molecular formula of 13C2C7H14O and a molecular weight of 140.19 g/mol, representing a +2 Da mass shift relative to the unlabeled compound (138.21 g/mol) . This compound is primarily employed as an internal standard in Stable Isotope Dilution Assays (SIDA) coupled with gas chromatography–mass spectrometry (GC–MS) for the accurate quantification of trans-2,cis-6-nonadienal in complex food, environmental, and biological samples [2].

Why Unlabeled or Deuterium-Labeled trans-2,cis-6-Nonadienal Cannot Substitute for the 13C2 Isotopologue in Quantitative Analysis


Substituting trans-2,cis-6-Nonadienal-13C2 with its unlabeled counterpart, deuterated analogs (D2 or D5), or structurally similar internal standards introduces quantifiable sources of error in SIDA workflows. Unlabeled compounds cannot serve as internal standards because they are indistinguishable from the target analyte by mass spectrometry. Deuterium-labeled isotopologues, while mass-differentiated, are subject to chromatographic isotope effects that cause partial or complete separation of the heavy and light isotopologue pairs on reversed-phase LC columns, leading to differential matrix effects during electrospray ionization [1]. Critically, for aldehydes specifically, deuterium versus 13C/15N labeling has been shown to produce unacceptable quantification errors exceeding 15% in biological matrices [1]. Furthermore, in GC–MS analysis, deuterated analogs exhibit systematically lower mass responses than their equimolar unlabeled counterparts due to altered ionization behavior of C–D versus C–H bonds, introducing additional quantification bias [2]. The 13C2 isotopologue avoids both the chromatographic isotope effect and the ionization response bias, while also enabling the CI-mode quantification that is mandatory for this specific aldehyde due to its extensive fragmentation under EI conditions [3].

Quantitative Differentiation Evidence: trans-2,cis-6-Nonadienal-13C2 vs. Closest Analogs and Alternatives


Chromatographic Co-Elution: 13C2 Labeling Eliminates Deuterium-Induced Retention Time Shifts That Cause >15% Quantification Error for Aldehydes

Szarka et al. (2014) systematically evaluated chromatographic isotope effects across four biologically relevant reactive aldehydes derivatized with either deuterium-labeled (d3-) or 13C/15N-labeled 2,4-dinitrophenylhydrazine reagents. Using a multi-factor screening design spanning stationary phases, mobile phase pH, temperature, organic solvents, and gradient slopes, the study demonstrated that deuterium labeling consistently produces partial chromatographic separation of heavy and light isotopologue pairs. The resulting differential matrix effects in LC–ESI-MS generated unacceptable quantification differences exceeding 15% for model aldehydes in biological matrices. In contrast, 13C and 15N labeling eliminated chromatographic isotope effects across all tested conditions, with retention time differences between heavy/light pairs becoming negligible [1]. The 13C2 labeling of trans-2,cis-6-nonadienal thus directly inherits this class-level advantage over its deuterated competitors (D2 and D5 isotopologues), ensuring co-elution with the unlabeled analyte and robust matrix effect compensation.

Chromatographic isotope effect SIDA accuracy aldehyde quantification LC-MS/MS stable isotope internal standard

Deuterated IS Generates −38.4% Spike Accuracy Bias vs. 13C-Labeled IS: Direct Evidence from Urinary Biomarker LC–ESI-MS-MS

Bowman et al. (2022) performed a systematic head-to-head comparison of deuterated (2H7) versus 13C6-labeled internal standards for quantifying urinary metabolites by LC–ESI-MS-MS. The deuterated IS (2MHA-[2H7]) generated urinary 2-methylhippuric acid concentrations that were on average 59.2% lower than those generated with the 13C6-labeled IS. More critically, spike accuracy assessment—the gold standard for IS validation—revealed that 2MHA-[2H7] produced negatively biased results of −38.4%, whereas 2MHA-[13C6] showed no significant bias. Post-column infusion experiments confirmed that the deuterated IS experienced different ion suppression than the analyte and the 13C-IS, directly explaining the quantitative discrepancy [1]. Although conducted on a different analyte class (hippuric acids), this study provides the most direct quantitative comparison of deuterated versus 13C-labeled IS performance in complex biological matrices and establishes a strong class-level inference supporting the procurement of 13C2-trans-2,cis-6-nonadienal over deuterated alternatives for any matrix-prone quantification.

Deuterium bias 13C internal standard spike accuracy quantitative bias LC–ESI-MS-MS SIL-IS

GC–MS Ionization Response: Deuterated Analogs Produce Lower Mass Responses Than Equimolar Unlabeled Compounds, While 13C Analogs Maintain Equimolar Response

Alzweiri et al. (2015) investigated the systematic difference in GC–MS total ion current (TIC) response between analytes and their deuterated analogs. Using dimethyl azelate (DMA) and d6-DMA as model compounds, the study observed that analytes consistently produce higher mass responses than their equimolar deuterated counterparts. 13C-NMR relaxation measurements revealed that the carbonyl carbon in d6-DMA relaxes significantly faster than in DMA (9 s⁻¹ vs. 3 s⁻¹), indicating more rapid interaction between the deuterium nuclear spin and unpaired electrons. This results in fewer electrons in triplet/singlet states available for radicalization reactions inside the EI chamber, thereby generating lower TIC for deuterated compounds [1]. Since 13C labeling does not introduce nuclear spin effects (13C has spin 1/2 like 12C), 13C-labeled internal standards maintain equimolar TIC response with their unlabeled analytes. This provides trans-2,cis-6-Nonadienal-13C2 with a fundamental ionization-response advantage over trans-2,cis-6-Nonadienal-D2 or D5 in GC–MS-based SIDA workflows.

GC–MS response deuterium isotope effect quantification discrepancy electron impact ionization 13C-NMR relaxation

CI Mode Mandate: Quantification of trans-2,cis-6-Nonadienal Requires Chemical Ionization, Enabled by the 13C2 Standard

The aromaLAB GmbH technical note (February 2025) on 13C2-(E,Z)-2,6-nonadienal explicitly states that quantification of this aldehyde is only possible in CI (Chemical Ionization) mode due to the strong fragmentation of the aldehyde functional group under EI (Electron Impact) conditions [1]. This is a compound-specific analytical constraint: in EI mode, α,β-unsaturated aldehydes undergo extensive fragmentation that obliterates the molecular ion, precluding reliable selected ion monitoring (SIM). CI mode, being a softer ionization technique, preserves the protonated molecular ion [M+H]⁺ and/or adduct ions. The 13C2-labeled standard is specifically designed and supplied for CI-mode quantification, providing the necessary +2 Da mass shift at the molecular ion cluster without the complications of deuterium-associated chromatographic isotope effects that would be exacerbated in CI-GC–MS. Unlabeled trans-2,cis-6-nonadienal cannot serve as an internal standard under any ionization mode, and deuterated analogs, while mass-differentiated, introduce both chromatographic and ionization-response biases as documented above [2][3].

Chemical ionization EI fragmentation aldehyde GC–MS 13C2 internal standard aroma quantification

Position-Specific 13C2 Labeling at the Aldehyde Moiety Ensures Isotopic Label Retention, Unlike Deuterium Labels Susceptible to H/D Exchange

The SMILES structure of trans-2,cis-6-Nonadienal-13C2 confirms that the two 13C atoms are positioned at C1 (aldehyde carbon, [13CH]=O) and C2 (adjacent vinylic carbon, =[13CH]-), as published by MedChemExpress: CC/C=C\CC/C=[13CH]/[13CH]=O . This strategic labeling at the aldehyde functional group ensures that the isotopic label is retained under all analytical conditions, including derivatization reactions (e.g., DNPH derivatization, oximation) that target the carbonyl group. In contrast, deuterium labels on aliphatic or vinylic positions of deuterated analogs (D2 at positions 6,7 or D5 distributed across the alkyl chain) are susceptible to hydrogen-deuterium exchange under protic conditions, potentially leading to isotopic dilution and quantification inaccuracy [1]. The 13C2 label at the carbonyl and adjacent carbon is chemically inert with respect to exchange, providing superior isotopic fidelity throughout sample preparation, extraction, and derivatization workflows.

Position-specific labeling 13C2 isotopologue H/D exchange aldehyde stability isotopic fidelity

Established SIDA Methodology: trans-2,cis-6-Nonadienal Quantification Validated in Food Lipid Oxidation Studies, Requiring Robust Isotopic Internal Standardization

Guth and Grosch (1990) developed the foundational stable isotope dilution assay for quantifying (E,Z)-2,6-nonadienal alongside nine other lipid oxidation products in soybean oil. The method employed synthesized deuterated internal standards, HPLC fractionation, and capillary GC–MS with chemical ionization, with mass chromatograms recorded for selected ions to differentiate unlabeled analytes from their deuterated analogues [1]. This study established (E,Z)-2,6-nonadienal as a quantifiable marker of lipid deterioration and demonstrated the necessity of isotopically labeled internal standards for accurate quantification in complex lipid matrices. The Christlbauer and Schieberle (2011) study further validated SIDA for (E,Z)-2,6-nonadienal in beef and pork vegetable gravies, confirming its role as one of the six most potent odorants (OAV > 1) in both meat systems [2]. These established methods provide the validated analytical framework into which trans-2,cis-6-Nonadienal-13C2 is deployed as a superior internal standard—replacing the originally used deuterated standards with a 13C-labeled isotopologue that eliminates the chromatographic and ionization biases documented in Evidence Items 1–3 above.

Stable isotope dilution assay lipid oxidation marker food quality soybean oil off-flavor quantification

High-Impact Application Scenarios for trans-2,cis-6-Nonadienal-13C2 Based on Quantitative Differentiation Evidence


Quantitative SIDA-GC–MS of Lipid Oxidation Markers in Edible Oils and Food Products

Deploy trans-2,cis-6-Nonadienal-13C2 as the internal standard for CI-mode GC–MS quantification of (E,Z)-2,6-nonadienal in soybean oil, fish oil, and PUFA-enriched foods. The Guth and Grosch (1990) SIDA protocol established this aldehyde as a key lipid oxidation marker, and the 13C2 isotopologue eliminates the chromatographic isotope effect (>15% error) and ionization response bias documented for deuterated internal standards [1][2]. The CI-mode requirement for this aldehyde, due to extensive EI fragmentation, makes the 13C2 standard the only viable choice for accurate molecular ion monitoring [3].

Aroma Reconstitution and Sensomics Studies in Meat, Vegetable, and Beverage Matrices

Use trans-2,cis-6-Nonadienal-13C2 in SIDA workflows for odor activity value (OAV) determination in complex food matrices, following the validated Christlbauer and Schieberle (2011) protocol. (E,Z)-2,6-nonadienal was identified among the six most potent odorants in beef and pork vegetable gravies [1]. The 13C2-labeled IS ensures co-elution with the target analyte across diverse food matrices, avoiding the −38.4% spike accuracy bias observed for deuterated IS in complex biological samples [2], thereby enabling defensible OAV calculations for aroma recombination experiments.

Environmental Water Quality Monitoring: Off-Flavor Compound Quantification by SPME-GC–MS

Apply trans-2,cis-6-Nonadienal-13C2 as the internal standard for headspace SPME-GC–MS quantification of trans-2,cis-6-nonadienal as a taste-and-odor contaminant in drinking water. This aldehyde is a recognized water contaminant produced by freshwater algae (Synurophyceae) [1]. The exchange-inert 13C2 label at the aldehyde moiety ensures isotopic fidelity throughout the SPME extraction and thermal desorption steps, even under the acidic conditions sometimes employed for aldehyde derivatization, whereas deuterium labels on alkyl chain positions are susceptible to H/D exchange [2].

Metabolomics and Lipidomics: Tracing α-Linolenic Acid Degradation Pathways Using 13C2-Labeled Internal Standards

Employ trans-2,cis-6-Nonadienal-13C2 in targeted metabolomics or lipidomics studies investigating the enzymatic and non-enzymatic oxidation of α-linolenic acid (18:3 n-3). Isotopic labeling studies have established that trans-2,cis-6-nonadienal is formed specifically from 18:3 fatty acids via lipoxygenase/hydroperoxide lyase pathways [1]. The position-specific 13C2 labeling at C1 and C2 (aldehyde and adjacent carbon) ensures that the isotopic signature is retained even if the compound undergoes further metabolic transformation at distal positions, providing superior tracer fidelity compared to deuterated analogs [2]. The +2 Da mass shift is also well-resolved from natural abundance M+1 isotopologues, enabling unambiguous quantification in complex metabolomic datasets [3].

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